molecular formula C6H10N2O B1648321 (1-ethyl-1H-pyrazol-5-yl)methanol CAS No. 1007488-29-0

(1-ethyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1648321
CAS No.: 1007488-29-0
M. Wt: 126.16 g/mol
InChI Key: XGSHTTWILBTVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that serves as a versatile chemical building block in medicinal chemistry and scientific research. Pyrazole derivatives are nitrogen-containing heterocyclic compounds of significant importance in the chemical and pharmaceutical industries, with many demonstrating notable biological activities . This compound features a methanol functional group attached to a 1-ethyl-1H-pyrazole ring system, making it a valuable intermediate for the synthesis of more complex molecules. As a heterocyclic scaffold, it contributes to the development of novel compounds with potential pharmacological properties. Researchers utilize such pyrazole-based building blocks in the design and synthesis of molecules for various applications, including the development of antimicrobial agents , materials science research, and biological studies . The mechanism of action for pyrazole derivatives depends on their specific structural modifications and target applications; in medicinal chemistry contexts, they may interact with enzymes or receptors to exert biological effects . Similar pyrazole-containing compounds have been investigated as kinase inhibitors and for their potential in treating neurodegenerative diseases . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use. Researchers should consult safety data sheets and conduct appropriate risk assessments before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSHTTWILBTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 1 Ethyl 1h Pyrazol 5 Yl Methanol

Reactions Involving the Hydroxyl Group of (1-ethyl-1H-pyrazol-5-yl)methanol

The side-chain primary alcohol functionality is amenable to a variety of classical transformations, including oxidation, esterification, etherification, and halogenation.

The primary alcohol group of this compound can be selectively oxidized to form either the corresponding aldehyde, 1-ethyl-1H-pyrazole-5-carbaldehyde, or can undergo complete oxidation to the carboxylic acid, 1-ethyl-1H-pyrazole-5-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Mild oxidizing agents are typically used for the partial oxidation to the aldehyde. Reagents such as Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are effective for this transformation, preventing over-oxidation to the carboxylic acid. researchgate.net More aggressive oxidation, or a two-step process involving initial conversion to the aldehyde followed by further oxidation, is required to obtain the carboxylic acid. Strong oxidants like potassium permanganate (B83412) (KMnO₄) can be used to convert pyrazole (B372694) aldehydes into their corresponding carboxylic acids. researchgate.net A variety of modern oxidation methods, including those catalyzed by N-hydroxyphthalimide (NHPI) in the presence of oxygen, also provide routes to carboxylic acids from aldehydes under mild conditions. nih.gov

Table 1: Oxidation Reactions of this compound

Starting Material Reagent(s) Product Reaction Type Reference
This compound Pyridinium chlorochromate (PCC) or MnO₂ 1-ethyl-1H-pyrazole-5-carbaldehyde Partial Oxidation researchgate.net
1-ethyl-1H-pyrazole-5-carbaldehyde Potassium permanganate (KMnO₄) 1-ethyl-1H-pyrazole-5-carboxylic acid Full Oxidation researchgate.net
This compound Laccase-TEMPO system 1-ethyl-1H-pyrazole-5-carboxylic acid Chemoenzymatic Oxidation encyclopedia.pub

The hydroxyl group of this compound can participate in standard esterification and etherification reactions to yield a range of derivatives.

Esterification: Esters can be synthesized through the reaction of the alcohol with carboxylic acids or their derivatives. The Fischer esterification method, involving the reaction with a carboxylic acid under acidic catalysis, is a common approach. Alternatively, for higher reactivity and milder conditions, acyl chlorides or acid anhydrides can be used in the presence of a base, such as pyridine (B92270), to neutralize the acidic byproduct.

Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to form the ether linkage. While direct examples for this specific molecule are not prevalent in literature, related pyrazole systems undergo O-alkylation. For instance, pyrazol-5-ols are selectively O-methylated using methanol (B129727) under Mitsunobu reaction conditions. researchgate.net

The hydroxyl group can be substituted by a halogen atom to produce halomethyl-pyrazole derivatives, which are valuable intermediates for further nucleophilic substitution reactions. The conversion of the primary alcohol to an alkyl halide is a standard transformation.

For the synthesis of 5-(chloromethyl)-1-ethyl-1H-pyrazole, reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are typically effective. Similarly, 5-(bromomethyl)-1-ethyl-1H-pyrazole can be prepared using phosphorus tribromide (PBr₃). The existence of related compounds like ethyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate demonstrates the feasibility of such transformations on the pyrazole scaffold. sigmaaldrich.com In some cases, reagents used for ring functionalization, such as the Vilsmeier-Haack reagent, can also induce substitution of a hydroxyl group for a chlorine atom under certain conditions. arkat-usa.org

Transformations Involving the Ethyl Substituent

The N-ethyl group of this compound, while often considered a stable substituent, can also be a site for chemical modification.

Functionalization of the Ethyl Group

Direct functionalization of the N-ethyl group is less common than reactions on the pyrazole ring itself and represents a significant challenge in C-H activation chemistry. While literature specifically detailing the functionalization of the ethyl group on this compound is scarce, general principles of C-H oxidation or halogenation could theoretically be applied. Such transformations would likely require transition-metal catalysis or radical initiation and may suffer from selectivity issues, with potential competition from reactions at the pyrazole ring or the methanol substituent.

Cleavage or Modification of the Ethyl Linkage

The cleavage of the N-ethyl bond (N-dealkylation) is a synthetically useful transformation for revealing the N-H pyrazole or for introducing a different N-substituent. A notable method for the N-dealkylation of N-alkylpyrazoles involves heating the substrate with pyridine hydrochloride. acs.org This procedure effectively removes alkyl groups from the pyrazole nitrogen, providing a route back to the N-unsubstituted core, which can be valuable for subsequent derivatization at the nitrogen positions. This method is particularly useful as it avoids the harsh conditions that might compromise other functional groups on the molecule.

Ring-Opening and Rearrangement Reactions of the Pyrazole Nucleus in this compound

Although the pyrazole ring is aromatic and generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures. These transformations often involve high energy intermediates or specific catalytic systems that can overcome the aromatic stabilization energy.

An unexpected rearrangement has been observed when pyrazolium (B1228807) halides, formed by the quaternization of N-alkylpyrazoles, are treated with a base. This reaction proceeds through an N-N bond cleavage and subsequent ring closure to yield 1,2-dihydropyrimidines. rsc.org Isotope-labeling experiments suggest a mechanism involving the formation of an ylide intermediate, followed by ring cleavage. rsc.org

Advanced Mechanistic Studies of Reactions Involving this compound

The mechanisms of the reactions involving pyrazole derivatives are a subject of ongoing investigation, employing a combination of experimental and computational techniques.

For metal-catalyzed coupling reactions, mechanistic studies have provided significant insights. For example, investigations into the Suzuki-Miyaura coupling of unprotected N-H azoles revealed an inhibitory effect of the acidic N-H group on the palladium catalyst. nih.gov This underscores the importance of the N-ethyl group in this compound, which prevents this inhibition and allows for more efficient coupling. The generally accepted mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com

The rearrangement of pyrazolium halides to 1,2-dihydropyrimidines has been investigated using isotope labeling experiments. rsc.org These studies were crucial in elucidating a pathway that involves an initial ylide formation, followed by cleavage of the pyrazole ring and reassembly into the six-membered pyrimidine (B1678525) ring, rather than a more direct rearrangement. rsc.org

Computational studies, often using Density Functional Theory (DFT), have also been instrumental. They have been used to model the fragmentation and ring-expansion of pyrazoles to pyrimidines researchgate.net and to understand the regioselectivity of N-alkylation reactions by examining the steric and electronic effects of substituents. researchgate.net Kinetic and spectroscopic studies, such as those performed on the Ti-mediated synthesis of pyrazoles, help to determine rate-limiting steps and the nature of key intermediates, providing a detailed picture of the reaction pathway. nih.govumn.edu

Computational Chemistry and Theoretical Investigations of 1 Ethyl 1h Pyrazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of organic compounds like pyrazoles. eurasianjournals.comnih.gov These methods allow for the detailed examination of a molecule's geometry, electronic structure, and reactivity from first principles.

An analysis of the electronic structure of (1-ethyl-1H-pyrazol-5-yl)methanol would begin with the optimization of its geometry to find the most stable three-dimensional conformation. This process involves calculating the molecule's energy at various atomic arrangements to locate the minimum energy structure. From this optimized geometry, key electronic properties such as bond lengths, bond angles, and dihedral angles can be determined.

For the pyrazole (B372694) ring, these parameters are crucial for understanding its aromaticity and the influence of the ethyl and methanol (B129727) substituents on the ring's planarity and electronic distribution. Theoretical calculations on various substituted pyrazoles have shown how different functional groups can alter the electronic nature of the pyrazole core. nih.gov For instance, the ethyl group at the N1 position and the methanol group at the C5 position would be expected to influence the electron density distribution across the heterocyclic system.

Illustrative Geometric Parameters: The following table presents hypothetical, yet plausible, optimized geometric parameters for this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory). This data is for illustrative purposes only.

ParameterBond/AngleHypothetical Value
Bond LengthN1-N21.35 Å
Bond LengthN2-C31.33 Å
Bond LengthC3-C41.40 Å
Bond LengthC4-C51.37 Å
Bond LengthC5-N11.36 Å
Bond LengthN1-C(ethyl)1.47 Å
Bond LengthC5-C(methanol)1.51 Å
Bond AngleC5-N1-N2112.0°
Bond AngleN1-N2-C3105.0°
Dihedral AngleC4-C5-N1-N20.5°

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies to further quantify reactivity. modern-journals.com

Illustrative FMO Data and Reactivity Descriptors: The data in this table is hypothetical and serves to illustrate the typical output of a quantum chemical calculation for predicting reactivity. It does not represent measured values for this compound.

ParameterHypothetical Value (eV)
EHOMO-6.50
ELUMO-0.85
HOMO-LUMO Gap (ΔE)5.65
Ionization Potential (I)6.50
Electron Affinity (A)0.85
Global Hardness (η)2.83
Global Softness (S)0.35
Electrophilicity Index (ω)2.57

The distribution of electron density within a molecule is fundamental to its physical properties and how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the nucleophilic and electrophilic sites of a compound. mdpi.com

In an MEP map, regions of negative electrostatic potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms. Regions of positive electrostatic potential (colored blue) indicate electron-poor areas and are prone to nucleophilic attack. For this compound, one would expect to see negative potential around the N2 nitrogen atom of the pyrazole ring and the oxygen atom of the methanol group, making these sites potential hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a potential hydrogen bond donor.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein. ceon.rsnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Numerous studies have successfully employed docking to investigate the binding of pyrazole-containing compounds to various enzymes, such as cyclooxygenase-2 (COX-2) and protein kinases. ceon.rsnih.gov

The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on their complementarity and interaction energy. The score, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the binding affinity. A lower (more negative) binding energy generally indicates a more stable and favorable ligand-protein complex. mdpi.com

For this compound, a docking study would involve selecting a relevant biological target. Given the wide range of biological activities reported for pyrazole derivatives, including anti-inflammatory and anticancer effects, potential targets could include enzymes like COX-2 or various kinases. ceon.rsnih.gov The docking simulation would predict the most likely binding pose and provide a quantitative measure of its potential affinity for the target.

Illustrative Molecular Docking Results: This table presents hypothetical docking scores for this compound against a potential biological target. The data is for illustrative purposes only.

Biological Target (PDB ID)LigandBinding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)This compound-7.2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)This compound-6.8
Carbonic Anhydrase IIThis compound-6.5

Beyond predicting binding affinity, a crucial outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the protein's active site. mdpi.com These non-covalent interactions are the driving force for molecular recognition and binding.

For this compound, key interactions would likely include:

Hydrogen Bonding: The hydroxyl group of the methanol substituent is a prime candidate for forming hydrogen bonds, acting as both a donor (with its hydrogen) and an acceptor (with its oxygen). The N2 atom of the pyrazole ring can also act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The ethyl group and the pyrazole ring itself can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Interactions: The aromatic pyrazole ring can participate in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Analyzing these interactions provides a rational basis for the observed binding affinity and can guide the design of new analogues with improved potency and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational flexibility and the influence of the surrounding environment on a molecule's structure and properties.

For this compound, a primary focus of conformational analysis would be the rotational barrier of the hydroxymethyl group (-CH₂OH) relative to the pyrazole ring. The orientation of this group influences the molecule's polarity and its ability to form hydrogen bonds. Similarly, the ethyl group attached to the nitrogen atom can adopt various conformations, affecting the steric hindrance around the pyrazole ring.

A hypothetical conformational analysis might reveal several low-energy conformers. The relative populations of these conformers would be determined by their potential energies, arising from a balance of steric and electronic effects.

Table 1: Hypothetical Low-Energy Conformers of this compound and their Relative Energies

ConformerDihedral Angle (°C-C-O-H)Relative Energy (kcal/mol)
1600.0
21801.2
3-600.5

This data is illustrative and based on typical energy differences for similar rotational isomers.

The solvent environment can significantly influence the conformational preferences and reactivity of a molecule. For a polar molecule like this compound, which has a hydroxyl group capable of hydrogen bonding, the choice of solvent is critical.

In polar protic solvents, such as water or ethanol, the solvent molecules can form hydrogen bonds with the hydroxyl group and the nitrogen atoms of the pyrazole ring. nih.gov These interactions can stabilize certain conformations over others. For instance, conformations where the hydroxyl group is exposed and available for hydrogen bonding with the solvent may be favored.

In aprotic solvents, the solvent-solute interactions would be dominated by dipole-dipole interactions. The relative stability of conformers might differ significantly compared to protic environments. Computational studies on related azole compounds have shown that solvent polarity can influence tautomeric equilibria, a phenomenon also possible in pyrazoles. mdpi.comnih.gov

MD simulations can explicitly model the solvent molecules, providing a dynamic picture of the solvation shell around this compound and its impact on the molecule's structure and reactivity.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the study of transient species like transition states and the determination of the most likely reaction pathways.

For any chemical reaction involving this compound, such as its synthesis or further functionalization, a transition state represents the highest energy point along the reaction coordinate. Computational methods, particularly density functional theory (DFT), are frequently used to locate and characterize these transition states.

For example, in the synthesis of pyrazoles, computational studies have been used to investigate the mechanism of cyclization reactions. mdpi.com These studies identify the transition states for the key bond-forming steps and help to understand the factors that control the reaction's feasibility and selectivity. For the functionalization of a pre-existing pyrazole ring, transition state analysis can elucidate the regioselectivity of the reaction. rawdatalibrary.netrsc.org

Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped out. This involves calculating the potential energy surface of the reaction, which shows the energy of the system as a function of the geometric changes that occur during the reaction.

For a hypothetical reaction, such as the oxidation of the methanol group in this compound to an aldehyde, computational methods could be used to compare different possible mechanisms. By calculating the activation energies for each step in the proposed pathways, the most energetically favorable route can be determined. These studies provide insights that are often difficult to obtain through experimental means alone.

QSAR and Cheminformatics Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or other properties. While specific QSAR studies on this compound are not available, the extensive research on pyrazole derivatives demonstrates the utility of these approaches. ej-chem.orgresearchgate.netresearchgate.net

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods are then used to develop a mathematical equation that relates these descriptors to the observed activity.

For a library of analogues of this compound, a QSAR study could be designed to predict their potential biological activities. This would involve synthesizing a training set of compounds, measuring their activity, and then developing a QSAR model. This model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding further synthetic efforts.

Cheminformatics tools are essential for managing and analyzing the large datasets generated in such studies. nih.govnih.govneovarsity.org They can be used to assess the diversity of a compound library, identify privileged scaffolds, and virtually screen large numbers of compounds for potential activity.

Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogues

AnalogueMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Activity (IC₅₀, µM)
This compound126.16-0.338.110.5
(1-propyl-1H-pyrazol-5-yl)methanol140.190.138.18.2
(1-ethyl-1H-pyrazol-5-yl)ethanol140.190.038.112.1
1-(1-ethyl-1H-pyrazol-5-yl)ethanone138.16-0.135.55.7

This data is for illustrative purposes to demonstrate the types of descriptors and predicted values that would be part of a QSAR analysis.

Predictive Modeling of Biological Activity

Predictive modeling encompasses a range of computational techniques aimed at forecasting the biological effects of a chemical compound. For pyrazole derivatives, including this compound, these models are crucial for identifying potential therapeutic applications and understanding the structural features that govern their activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of predictive modeling. These analyses establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of pyrazole derivatives to understand their inhibitory potential against specific biological targets, such as protein kinases. mdpi.com These models generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties should be modified to enhance activity.

While specific QSAR models for this compound are not extensively documented in public literature, studies on analogous pyrazole structures provide a framework for prediction. For example, research on pyrazole derivatives as inhibitors of rearranged during transfection (RET) kinase has shown that specific substitutions on the pyrazole ring are critical for inhibitory activity. mdpi.com These models can be used to predict the activity of new compounds, including derivatives of this compound, before they are synthesized.

Furthermore, computational predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties are vital. In a study of pyrazole derivatives targeting Trypanosoma cruzi, all tested analogs were predicted to have good oral bioavailability, a key parameter for drug development. nih.gov Such predictions for this compound would involve calculating properties like lipophilicity (logP) and topological polar surface area (TPSA), which are known to influence a compound's pharmacokinetic profile.

Table 1: Example of a Predictive Model for Pyrazole Derivatives as RET Kinase Inhibitors This table is illustrative and based on general findings for pyrazole derivatives, not specifically this compound.

Model Parameter Value Interpretation
0.65 Good internal predictive ability of the model.
0.92 Strong correlation between predicted and experimental activity.
Steric Contribution 45% Indicates that the size and shape of substituents are significant for activity.

Design of Novel Pyrazole Derivatives

The insights gained from predictive modeling directly inform the design of novel pyrazole derivatives. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with a variety of biological targets. nih.gov Computational methods are instrumental in optimizing this scaffold to create new compounds with enhanced potency, selectivity, and improved drug-like properties.

Structure-based drug design is a powerful approach where the three-dimensional structure of a target protein is used to design ligands that can bind to it with high affinity and specificity. Molecular docking simulations can be used to place this compound into the active site of a target protein to predict its binding mode and affinity. This information can then be used to guide the modification of the molecule to improve its interaction with the target. For example, the methanol group could be extended or replaced with other functional groups to form additional hydrogen bonds or hydrophobic interactions with the protein's active site residues.

In a study focused on designing new RET kinase inhibitors, a 3D-QSAR model was used to propose a design strategy. mdpi.com This led to the design of ten new inhibitors with predicted activities greater than the most active compound in the original series. mdpi.com This approach could be hypothetically applied to this compound. For instance, if a predictive model indicated that a bulky, hydrophobic group is favored at a certain position, a derivative could be designed where the methanol's hydroxyl group is replaced with a larger, non-polar moiety.

The pyrazole ring itself can be modified. For example, the hydrogen at the C4 position of this compound is a potential site for substitution to explore new interactions with a target binding pocket. The versatility of pyrazole chemistry allows for the synthesis of a wide array of derivatives based on these computational designs. nih.govmdpi.com

Table 2: Hypothetical Design of Novel Derivatives Based on this compound This table is for illustrative purposes to demonstrate the process of designing novel derivatives.

Parent Compound Proposed Modification Rationale from Predictive Modeling Desired Outcome
This compound Replace -CH₂OH with -CH₂-O-phenyl Model suggests a hydrophobic pocket near the C5 position. Increased binding affinity through hydrophobic interactions.
This compound Add a bromine atom at the C4 position Model indicates an electro-negative region is favorable for interaction. Enhanced potency through halogen bonding.

By integrating these computational approaches, researchers can move from a basic scaffold like this compound to a series of optimized drug candidates in a more efficient and targeted manner.

Applications of 1 Ethyl 1h Pyrazol 5 Yl Methanol and Its Derivatives in Advanced Materials and Catalysis

Supramolecular Chemistry and Self-Assembly

Similarly, the role of this compound in the fields of supramolecular chemistry and self-assembly has not been a subject of published research. There are no studies describing its use in forming higher-order structures through non-covalent interactions.

Design of Supramolecular Architectures

The design of supramolecular architectures relies on the principles of molecular self-assembly, where non-covalent interactions guide molecules to form well-defined, complex structures. Pyrazole (B372694) derivatives, including this compound, are excellent candidates for constructing these architectures due to their ability to participate in various non-covalent interactions.

The 1H-pyrazole moiety itself is a versatile supramolecular synthon. nih.gov The presence of both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and a hydrogen bond acceptor (the pyridine-type nitrogen atom) allows for the formation of diverse hydrogen-bonded assemblies such as dimers, trimers, and polymers. nih.govnih.gov In the case of N-substituted pyrazoles like this compound, the focus shifts to the remaining hydrogen bond accepting nitrogen and the hydroxyl group, which can act as both a hydrogen bond donor and acceptor.

Exploration of Hydrogen Bonding Networks and π-Stacking Interactions

The formation of extensive hydrogen bonding networks is a key feature of pyrazole-based supramolecular chemistry. Research on related pyrazole compounds demonstrates the tunability of these networks. For instance, studies on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles have shown that modifying the substituent on the phenyl ring can lead to different supramolecular structures, including dimers, catemers (polymeric chains), and 2D networks. nih.gov The hydroxyl group of this compound can readily participate in forming such networks, interacting with the pyrazole nitrogen of another molecule or with other functional groups present in a co-crystal.

Development of Advanced Materials

The unique properties of pyrazole derivatives make them attractive components for a range of advanced materials.

Polymeric Materials

Pyrazole derivatives can be incorporated into polymeric structures to impart specific functionalities. A notable example is the synthesis of pyrazole-based microporous organic polymers (MOPs). researchgate.netacs.org These materials are created by the polymerization of pyrazole-containing monomers, such as 3,5-diphenyl-1H-pyrazole, through reactions like Scholl coupling. acs.org The resulting polymers possess high surface areas and are rich in nitrogen atoms, making them excellent candidates for applications like carbon dioxide capture. researchgate.netacs.org The this compound, with its reactive hydroxyl group, could potentially be used as a monomer or a functionalizing agent in the synthesis of novel polymers.

Nanomaterials

The field of nanomaterials has also benefited from the inclusion of pyrazole derivatives. For instance, pyrazoline-based nanoparticle probes have been developed for the detection of heavy metal ions like mercury (Hg²⁺). researchgate.net In a different approach, silver nanoparticles have been supported on a pyrazole-based microporous organic polymer to create a hybrid material with catalytic activity. researchgate.netacs.org These examples highlight the potential for using functionalized pyrazoles like this compound in the design and synthesis of novel nanomaterials with tailored properties.

Optoelectronic Materials (e.g., Fluorescent Probes)

Substituted pyrazoles and their derivatives have gained significant attention for their applications in optoelectronics, particularly as fluorescent probes. nih.govresearchgate.netrsc.orgresearchgate.net While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields and other desirable photophysical properties. rsc.org Fused pyrazoles, in particular, are considered attractive scaffolds for organic optoelectronic materials due to their planar structures and extended π-conjugation. nih.govrsc.org

The design of pyrazole-based fluorescent probes often involves attaching a fluorophore and a receptor unit to the pyrazole core. The interaction of the receptor with a specific analyte can trigger a change in the fluorescence properties of the molecule, enabling detection. nih.gov

This compound in Sensor Technology

The application of pyrazole derivatives in sensor technology is a rapidly growing field. researchgate.netnih.gov These compounds are used to create chemosensors for a variety of analytes, including metal ions, anions, and small organic molecules. nih.govrsc.orgrsc.org The detection mechanism is often based on a change in color (colorimetric sensor) or fluorescence upon binding of the analyte. nih.gov

The pyrazole ring acts as an excellent chelating ligand for metal ions due to its nitrogen donor atoms. nih.govrsc.org By incorporating specific functional groups, the selectivity and sensitivity of these sensors can be fine-tuned. For example, different pyrazole-based fluorescent sensors have been developed for the selective detection of ions such as Zn²⁺, Cd²⁺, Fe³⁺, and Al³⁺. nih.govrsc.org

The this compound provides a versatile platform for developing such sensors. The hydroxyl group can be easily modified to introduce different receptor moieties, while the pyrazole ring and its substituents can be tailored to modulate the electronic and photophysical properties of the final sensor molecule.

Below is a table summarizing the performance of some pyrazole-based fluorescent sensors for various metal ions, as reported in the literature.

Probe Target Ion Fold Increase in Fluorescence Emission Wavelength (λem) Reference
Pyrazole 8Zn²⁺~20x480 nm rsc.orgsemanticscholar.org
Pyrazole 8Cd²⁺2.5x480 nm rsc.orgsemanticscholar.org
Pyrazole 9Fe³⁺30x465 nm rsc.orgsemanticscholar.org

This data highlights the potential for designing highly selective and sensitive sensors based on the pyrazole scaffold.

Future Directions in Materials Science and Catalysis Utilizing Pyrazole Scaffolds

The pyrazole scaffold, a versatile building block in chemistry, is at the forefront of innovation in materials science and catalysis. Derivatives of pyrazole-containing molecules, such as this compound, serve as foundational structures for a new generation of advanced materials and highly efficient catalysts. While current applications are significant, the future trajectory of pyrazole chemistry promises even more sophisticated and impactful technologies. The ongoing exploration into their unique structural and electronic properties is paving the way for materials with unprecedented functionalities and catalysts that can drive chemical transformations with greater precision and sustainability.

The future of materials science utilizing pyrazole scaffolds is geared towards the rational design of "smart" materials. These materials will possess tunable properties that can respond to external stimuli, such as light, heat, or the presence of specific chemical analytes. A significant area of development is in the field of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.netnih.gov By incorporating functionalized pyrazole ligands, researchers aim to create next-generation MOFs with enhanced stability and highly specific functionalities. acs.org For example, pyrazolate-based MOFs are being designed for the selective capture and sequestration of environmentally harmful substances like formaldehyde (B43269). researchgate.netnih.gov Future work will focus on tailoring the pore size and chemical environment within these frameworks to target a wider range of pollutants and to develop reusable filters for air and water purification. researchgate.net

Another promising direction is the development of pyrazole-based luminescent materials and conducting polymers. numberanalytics.com The inherent electronic properties of the pyrazole ring can be harnessed to create materials for use in sensors, light-emitting diodes (LEDs), and other optoelectronic devices. Research will likely focus on modifying the pyrazole scaffold with different substituents to fine-tune their photophysical properties, leading to more efficient and durable materials for advanced electronic applications.

In the realm of catalysis, pyrazole derivatives are poised to play an increasingly crucial role in the development of green and sustainable chemical processes. mdpi.com The ability of pyrazole-containing ligands to form stable complexes with a wide variety of metal centers allows for the creation of highly active and selective catalysts. Future research will concentrate on designing catalysts that can operate under milder reaction conditions, use earth-abundant metals, and facilitate challenging chemical transformations with high efficiency. nih.govacs.org

A key trend is the development of pyrazole-based catalysts for polymerization reactions. The use of pyrazole ligands can significantly enhance the catalytic activity of metal complexes for processes like the ring-opening polymerization of lactide to produce biodegradable polymers. Future investigations will explore a broader range of pyrazole ligand architectures to control polymer properties such as molecular weight and stereochemistry with even greater precision.

Furthermore, the integration of computational modeling with experimental synthesis is set to accelerate the discovery of novel pyrazole-based materials and catalysts. nih.gov Advanced computational techniques will enable the prediction of material properties and catalytic performance before synthesis, allowing for a more targeted and efficient research and development process. This synergy will be instrumental in unlocking the full potential of the pyrazole scaffold for a wide array of applications, from energy storage and conversion to the synthesis of complex pharmaceuticals. numberanalytics.comnih.gov The continued exploration of pyrazole chemistry holds the promise of significant scientific and technological advancements in the years to come. chemicalbook.com

Table 1: Current Applications of Pyrazole Derivatives in Materials and Catalysis

Derivative Type Application Area Example Function References
Pyrazole Carboxylic AcidsMetal-Organic Frameworks (MOFs)Selective adsorption of organic dyes, Gas separation rsc.org
Pyrazolyl-AlcoholsCoordination PolymersBuilding blocks for supramolecular networks mdpi.com
N-unsubstituted PyrazolesHomogeneous CatalysisProton-responsive ligands for catalytic transformations nih.gov
Pyrazolate LigandsHeterogeneous CatalysisFormation of robust MOFs for cross-coupling reactions acs.org

Table 2: Projected Future Research Directions for Pyrazole Scaffolds

Research Area Objective Potential Impact References
Smart MOFsDevelopment of stimuli-responsive porous materials.Advanced sensors, targeted drug delivery, controlled release systems. researchgate.netnumberanalytics.com
Environmental RemediationDesigning highly selective adsorbents for pollutants.Improved air and water quality, sustainable environmental solutions. researchgate.netnih.gov
Green CatalysisCreation of catalysts for energy-efficient chemical synthesis.Reduction of industrial waste, development of sustainable chemical processes. mdpi.com
Advanced ElectronicsSynthesis of novel luminescent and conducting polymers.More efficient LEDs, flexible electronic devices, and advanced sensors. numberanalytics.com
Energy StorageExploration of pyrazole-based materials for battery applications.Higher capacity and more stable batteries and energy storage devices. researchgate.net

Medicinal Chemistry and Biological Activity of 1 Ethyl 1h Pyrazol 5 Yl Methanol Analogues

Structure-Activity Relationship (SAR) Studies of Pyrazole (B372694) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrazole derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

The biological efficacy of pyrazole analogues is highly dependent on the nature and position of substituents on the pyrazole ring. Modifications at the N-1, C-3, C-4, and C-5 positions can dramatically alter the compound's interaction with its molecular target.

For instance, in the development of cannabinoid CB1 receptor antagonists, specific structural features were found to be essential for potent and selective activity. nih.gov A key lead compound in these studies was the biarylpyrazole SR141716A. nih.govacs.org SAR studies revealed that a para-substituted phenyl ring at the C-5 position, a carboxamido group at the C-3 position, and a 2,4-dichlorophenyl substituent at the N-1 position of the pyrazole ring were critical for high antagonistic activity at the brain cannabinoid CB1 receptor. nih.govacs.org The most potent compound in this series featured a p-iodophenyl group at the C-5 position. nih.govacs.org

In the context of estrogen receptor (ER) modulators, SAR studies on tetrasubstituted pyrazoles have identified key features for achieving high affinity and selectivity for ERα. acs.org The pattern of phenol (B47542) hydroxyl groups and the nature of the C-4 alkyl substituent were found to be critical for optimizing ER subtype selectivity. acs.org For example, a C(4)-ethyl analogue was found to be a more potent agonist on ERα than on ERβ. acs.org

Studies on pyrazole-based inhibitors of meprin α and β, a type of metalloprotease, have also highlighted the importance of substituents. nih.gov While 3,5-diphenylpyrazole (B73989) showed high potency, N-substitution with lipophilic moieties like methyl or phenyl groups led to a decrease in activity. nih.gov Conversely, introducing cyclohexylcarboxylic acids at one of the phenyl positions was tolerated. nih.gov

The following table summarizes the impact of various substituent modifications on the biological efficacy of pyrazole derivatives for different targets.

TargetPositionSubstituentImpact on Efficacy
Cannabinoid CB1 Receptor C-5para-substituted phenyl ringEssential for potent antagonistic activity. nih.gov
C-3Carboxamido groupRequired for potent antagonistic activity. nih.gov
N-12,4-dichlorophenylOptimal for binding affinity. acs.org
Estrogen Receptor α (ERα) C-4Propyl groupContributes to ERα selectivity. acs.org
C-3 & C-5Phenol groupsImportant for binding affinity. acs.org
Meprin α and β N-1Methyl or Phenyl groupDecreased inhibitory activity. nih.gov
C-3/C-5Cyclohexylcarboxylic acidTolerated, maintains activity. nih.gov
Nicotinic Acid Receptor C-5Butyl groupHigh affinity and partial agonism. nih.gov
C-53-chlorobenzyl groupHigh affinity with low intrinsic activity. nih.gov

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly influence its biological activity. While specific stereochemical studies on (1-ethyl-1H-pyrazol-5-yl)methanol analogues are not extensively reported in the reviewed literature, the principles of stereochemistry are universally important in drug design. Since biological targets such as enzymes and receptors are chiral, they often exhibit stereoselective binding with their ligands. Therefore, it is highly probable that the different stereoisomers of chiral analogues of this compound would display varying biological efficacies and potencies. Further research into the stereochemical aspects of these specific analogues is warranted to fully elucidate their therapeutic potential.

Mechanisms of Biological Action

The biological effects of pyrazole derivatives are mediated through various mechanisms at the molecular, biochemical, and cellular levels. These mechanisms often involve specific interactions with biological macromolecules, leading to the modulation of signaling pathways and cellular functions.

Pyrazole analogues have been shown to interact with a diverse range of molecular targets, including enzymes, receptors, and nucleic acids.

Enzymes: A significant number of pyrazole derivatives exert their effects by inhibiting enzymes. For example, some pyrazole compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. frontiersin.orgnih.gov Others have been developed as inhibitors of bacterial type II topoisomerases, demonstrating antibacterial activity. nih.gov More recently, pyrazole derivatives have been identified as inhibitors of histone lysine (B10760008) specific demethylase 5B (KDM5B), an enzyme implicated in cancer. nih.gov The pyrazole-containing drug Niraparib is an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are involved in DNA repair. nih.gov

Receptors: Pyrazole derivatives can also act as ligands for various receptors. As previously mentioned, certain analogues are potent antagonists of the cannabinoid CB1 receptor. nih.govacs.org Others function as agonists for the estrogen receptor α (ERα) acs.org or as partial agonists for the G protein-coupled nicotinic acid receptor. nih.govebi.ac.uk

DNA: Some pyrazole-based compounds can indirectly affect DNA. For instance, the PARP inhibitor Niraparib leads to the formation of PARP-DNA complexes, which result in DNA damage and subsequent cell death, particularly in cancer cells with deficient DNA repair mechanisms. nih.gov

The table below lists some of the known molecular targets for various pyrazole derivatives.

Molecular TargetClass of Pyrazole DerivativeBiological Effect
Enzymes
Cannabinoid Receptor 1 (CB1)BiarylpyrazolesAntagonism. nih.govacs.org
Estrogen Receptor α (ERα)Tetrasubstituted pyrazolesAgonism. acs.org
Nicotinic Acid ReceptorPyrazole-3-carboxylic acidsPartial Agonism. nih.govebi.ac.uk
Receptors
Cyclooxygenase (COX)DiarylpyrazolesInhibition. frontiersin.orgnih.gov
Meprin α and βDiphenylpyrazolesInhibition. nih.gov
Type II TopoisomerasesTetrahydroindazolesInhibition. nih.gov
KDM5BPyrazole-4-carboxamidesInhibition. nih.gov
PARP-1/2Fused aromatic azabicyclesInhibition. nih.gov
DNA Fused aromatic azabicycles (e.g., Niraparib)Indirectly causes DNA damage via PARP inhibition. nih.gov

By interacting with their molecular targets, pyrazole analogues can modulate various biochemical pathways.

The inhibition of COX enzymes by certain pyrazole derivatives, for example, blocks the conversion of arachidonic acid to prostaglandins, thereby downregulating inflammatory pathways. frontiersin.org PARP inhibitors like Niraparib interfere with the base excision repair pathway of DNA damage. nih.gov

Recent studies have also highlighted the ability of some pyrazole derivatives to modulate pathways related to oxidative stress. nih.gov A series of pyrazole-acylhydrazone hybrids were found to inhibit the production of reactive oxygen species (ROS) and the activity of NADPH oxidase in human platelets. nih.gov These compounds were also able to reverse the inhibition of oxidative phosphorylation (OxPhos) induced by thrombin, suggesting a protective effect against oxidative stress. nih.gov

The modulation of molecular targets and biochemical pathways by pyrazole analogues ultimately translates into a range of cellular and subcellular effects.

Several pyrazole derivatives have demonstrated significant antiproliferative and pro-apoptotic activity in cancer cell lines. nih.gov For example, a potent inhibitor of KDM5B was shown to induce the accumulation of trimethylated histone H3 at lysine 4 (H3K4me3) at the promoters of target genes, leading to the inhibition of gastric cancer cell proliferation, wound healing, and migration. nih.gov The PARP inhibitor Niraparib induces cytotoxicity in tumor cells by causing DNA damage, apoptosis, and cell death. nih.gov

Furthermore, the antioxidant properties of certain pyrazole derivatives have been observed at the cellular level. In human platelets and endothelial cells, these compounds have been shown to inhibit superoxide (B77818) anion production and lipid peroxidation. nih.gov

Pharmacological Activities of Pyrazole-Containing Compounds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry. nih.govnih.gov Its unique chemical structure allows for a wide range of pharmacological activities, making pyrazole derivatives a subject of extensive research for developing new therapeutic agents. nih.govnih.gov

Antimicrobial Properties

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal activities. nih.govnih.gov The introduction of different substituents onto the pyrazole ring can modulate their antimicrobial potency. orientjchem.org For instance, the fusion of pyrazole with other heterocyclic rings like thiazole (B1198619) has been shown to enhance antimicrobial power. orientjchem.org

Researchers have synthesized various series of pyrazole analogues and evaluated their efficacy against a spectrum of microorganisms. nih.gov Some pyrazole-thiadiazine hybrids and hydrazones have shown remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values in some cases being lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov For example, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed high antibacterial and antifungal activities with MIC values ranging from 62.5–125 µg/mL and 2.9–7.8 µg/mL, respectively. nih.gov

Studies have shown that certain pyrazole derivatives are effective against both Gram-positive and Gram-negative bacteria. nih.govijpsr.com For instance, some synthesized compounds showed good activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). jpsbr.org Pyrazole-thiazole hybrids containing a hydrazone moiety have demonstrated potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA), with minimum bactericidal concentration (MBC) values below 0.2 μM. nih.gov The possible mechanism of action for some of these compounds is believed to be the inhibition of topoisomerase II and topoisomerase IV. nih.gov

Furthermore, some pyrazole derivatives have shown significant antifungal activity. nih.gov One study found that a synthesized pyrazole analogue was highly active against Aspergillus niger. nih.gov Another study reported that certain pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives demonstrated inhibitory effects on Candida parapsilosis, Candida tropicalis, and Candida glabrata strains. mdpi.com

Compound/Derivative TypeTested MicroorganismObserved Activity/Potency
Pyrazole-Thiazole HybridsMethicillin-resistant Staphylococcus aureus (MRSA)Potent growth inhibitors (MBC <0.2 μM). nih.gov
Coumarin-attached Pyrazole DerivativesStaphylococcus aureus, Listeria monocytogenes, SalmonellaInhibited growth with MIC values of 1 mg/l, 0.5 mg/l, and 0.05 mg/l respectively. nih.gov
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideVarious bacteria and fungiHigh activity with MIC values of 62.5–125 µg/mL (antibacterial) and 2.9–7.8 µg/mL (antifungal). nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidisHighly active with a MIC of 0.25 μg/mL. nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide analogueAspergillus nigerHighly active with a MIC of 1 μg/mL. nih.gov

Anticancer Potential

The pyrazole scaffold is a prominent feature in a number of anticancer agents, and numerous derivatives have been synthesized and evaluated for their potential against various cancer cell lines. nih.govnih.govtandfonline.com These compounds have been shown to interact with multiple targets involved in cancer progression, including tubulin, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK). nih.govrsc.org

Structure-activity relationship studies have revealed that appropriate substitutions on the pyrazole ring can significantly enhance anticancer efficacy and selectivity towards tumor cells. nih.gov For instance, a series of pyrazole benzothiazole (B30560) hybrids exhibited potent activity against several cancer cell lines, including HT29, PC3, A549, and U87MG, with IC₅₀ values ranging from 3.17 to 6.77 µM. nih.gov Another study identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor, showing excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM. nih.gov

The anticancer activity of pyrazole derivatives has been evaluated against a wide array of cancer cell lines. researchgate.net Some ferrocene-pyrazole hybrids have shown potent activity against renal, ovarian, melanoma, and leukemia cancer cell lines. tandfonline.com Specifically, one such hybrid demonstrated high activity against HCT-116 colon cancer cells with an IC₅₀ value of 3.12 μM. rsc.org

Compound/Derivative TypeCancer Cell LineObserved Activity/Potency (IC₅₀)
Pyrazole Benzothiazole HybridsHT29, PC3, A549, U87MG3.17 to 6.77 µM. nih.gov
Pyrazole Carbaldehyde DerivativeMCF7 (Breast Cancer)0.25 μM. nih.gov
Ferrocene-Pyrazole Hybrid (47c)HCT-116 (Colon Cancer)3.12 μM. rsc.org
Ferrocene-Pyrazole Hybrid (47c)HL60 (Promyelocytic Leukemia)6.81 μM. rsc.org
Pyrazole Oxime Derivatives (40a, 40c-e)HCT-116 (Colon Cancer)< 8.50 µM. researchgate.net
Pyrazole Methoxy (B1213986) Derivatives (3d, 3e)MCF-7 (Breast Cancer)10 and 12 μM respectively. benthamdirect.com

Anti-inflammatory Effects

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds being commercially available as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov A key mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory pathway. nih.gov

Several studies have synthesized and evaluated new pyrazole derivatives for their anti-inflammatory activity. nih.govjpsbr.org One such derivative, FR140423, was found to be a selective COX-2 inhibitor, being 150 times more selective for COX-2 than COX-1. nih.gov In animal models, oral administration of FR140423 dose-dependently reduced carrageenin-induced paw edema and was two- to three-fold more potent than indomethacin (B1671933). nih.gov

Other synthesized pyrazoline derivatives have also shown significant anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin. nih.gov For example, pyrazolines 2d and 2e exhibited the highest anti-inflammatory activity among a series of synthesized compounds. nih.gov Compound 2d, in particular, demonstrated an effect greater than that of indomethacin. nih.gov The anti-inflammatory and analgesic activities of some of these compounds are also correlated with their antioxidant and anti-lipid peroxidation activities. nih.gov

Compound/DerivativeActivity/MechanismPotency/Comparison
FR140423Selective COX-2 inhibitor. nih.gov150 times more selective for COX-2 than COX-1; two- to three-fold more potent than indomethacin in reducing paw edema. nih.gov
Pyrazoline 2dAnti-inflammatory. nih.govExhibited higher activity compared to indomethacin. nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideAnti-inflammatory. nih.govShowed better activity when compared with standard drugs like Diclofenac sodium. nih.gov
N1-benzensulfonamides 3d, 6c and 6hPreferentially selective agents toward COX-2. tandfonline.comAll compounds exhibited anti-inflammatory activity up to 90.40% inhibition. tandfonline.com

Antiviral Activities

The pyrazole scaffold has been identified as a promising framework for the development of antiviral agents against a variety of viruses. nih.govacs.org Research has shown that pyrazole derivatives can be effective against coronaviruses, including SARS-CoV-2 and MERS-CoV, as well as other viruses like Newcastle disease virus (NDV) and tobacco mosaic virus (TMV). nih.govrsc.orgnih.gov

A study investigating hydroxyquinoline-pyrazole candidates revealed promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgnih.gov These compounds demonstrated potent inhibition of SARS-CoV-2 at low concentrations. rsc.orgnih.gov Molecular docking studies suggested that these derivatives have a strong binding affinity to key viral proteins. rsc.org

In another study, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their antiviral efficacy against NDV. nih.gov Notably, a hydrazone derivative and a thiazolidinedione derivative achieved 100% protection against NDV with no mortality. nih.gov A pyrazolopyrimidine derivative also provided 95% protection. nih.gov

Furthermore, pyrazole derivatives containing an oxime moiety have been found to possess antiviral activities. acs.orgnih.gov For example, certain compounds showed inactivation effects against TMV that were comparable to the commercial product Ningnanmycin. acs.orgnih.gov

Compound/Derivative TypeTarget VirusObserved Activity/Efficacy
Hydroxyquinoline-pyrazole candidatesSARS-CoV-2, MERS-CoV, HCoV-229EPromising antiviral activity with potent inhibition of SARS-CoV-2 at lower concentrations. rsc.orgnih.gov
Hydrazone 6 and Thiazolidinedione derivative 9Newcastle disease virus (NDV)Complete (100%) protection against NDV with 0% mortality. nih.gov
Pyrazolopyrimidine derivative 7Newcastle disease virus (NDV)Provided 95% protection. nih.gov
Pyrazole derivatives with oxime moiety (4a, 4g)Tobacco Mosaic Virus (TMV)Inactivation effects (EC₅₀ = 58.7 and 65.3 µg/mL) comparable to Ningnanmycin (EC₅₀ = 52.7 µg/mL). acs.orgnih.gov

Other Therapeutic Applications (e.g., Antidiabetic, Vasorelaxant)

Beyond the well-documented antimicrobial, anticancer, anti-inflammatory, and antiviral properties, pyrazole derivatives have been explored for a range of other therapeutic applications. nih.gov Research has indicated their potential as antidiabetic and vasorelaxant agents. orientjchem.orgresearchgate.net The versatility of the pyrazole ring allows for the design of molecules that can interact with various biological targets, leading to diverse pharmacological effects. nih.gov

Some studies have specifically pointed towards the antidiabetic potential of pyrazole-based compounds. orientjchem.org For example, remogliflozin (B1679270) etabonate, a pyrazole-based drug, is known for its therapeutic use. researchgate.net The development of novel pyrazole derivatives continues to be an active area of research for identifying new treatments for metabolic disorders like diabetes.

The exploration of pyrazole derivatives for their vasorelaxant properties suggests their potential application in cardiovascular diseases. While detailed research findings in the provided context are limited, the mention of this application highlights the broad therapeutic landscape being investigated for this class of compounds.

Preclinical Studies and In Vitro Evaluation

The therapeutic potential of pyrazole derivatives is substantiated by numerous preclinical studies and in vitro evaluations. nih.govnih.gov These studies are crucial for understanding the mechanisms of action, potency, and selectivity of these compounds before they can be considered for further development.

In vitro studies have been widely used to assess the antiproliferative activity of novel pyrazole derivatives against various human cancer cell lines. nih.gov For example, a series of newly synthesized pyrazole derivatives were evaluated against five human cancer cell lines: PC3 (prostate), A549 (lung), HL60 (leukemia), HCT116 (colon), and SW620 (colon). nih.gov While these compounds showed weak inhibitory activity on the p53-MDM2 binding, many displayed moderate to potent antiproliferative activities against the tested cell lines. nih.gov Compound 11c, for instance, demonstrated antiproliferative activities with IC₅₀ values ranging from 4.09 to 16.82 μM across the five cell lines. nih.gov

Another in vitro evaluation focused on the anticancer properties of twenty-seven novel pyrazole derivatives against human prostate (DU145), melanoma (A2058), and breast cancer (MCF-7) cell lines. benthamdirect.comnih.gov Among the tested compounds, pyrazole 5a and its methoxy derivatives 3d and 3e were identified as the most potent, showing selective activity against the MCF-7 cell line with IC₅₀ values of 14, 10, and 12 μM, respectively. benthamdirect.comnih.gov These results suggest that this particular structural backbone is a promising lead for the development of new antitumor agents. benthamdirect.comnih.gov

Compound/DerivativeIn Vitro ModelKey Finding
Compound 11cPC3, A549, HL60, HCT116, and SW620 human cancer cell lines. nih.govDemonstrated antiproliferative activities with IC₅₀ values ranging from 4.09-16.82 μM. nih.gov
Pyrazole 5aMCF-7 (Breast Cancer) cell line. benthamdirect.comnih.govDisplayed selective activity with an IC₅₀ value of 14 μM. benthamdirect.comnih.gov
Methoxy derivatives 3d, 3eMCF-7 (Breast Cancer) cell line. benthamdirect.comnih.govAssayed as most potent, with IC₅₀ values of 10 and 12 μM respectively. benthamdirect.comnih.gov

Cell Line Assays

The evaluation of novel chemical entities in various cancer cell lines is a fundamental step in the discovery of new anticancer agents. While specific data on this compound analogues is not extensively available in the public domain, the broader class of pyrazole derivatives has demonstrated significant cytotoxic and antiproliferative activities against a multitude of cancer cell lines. nih.govnih.gov

For instance, studies on various substituted pyrazole derivatives have shown potent activity against cell lines such as the human breast cancer cell line (MCF-7), human lung carcinoma (A549), and human prostate cancer (PC-3). nih.gov The mechanism of action for many of these pyrazole-based compounds involves the inhibition of critical cellular pathways implicated in cancer progression.

Table 1: Illustrative Cytotoxicity Data of Hypothetical this compound Analogues in Various Cancer Cell Lines

Compound IDModification on Pyrazole ScaffoldMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)PC-3 (Prostate Cancer) IC₅₀ (µM)
EPM-01 Unsubstituted Phenyl at C315.222.518.9
EPM-02 4-Chlorophenyl at C38.712.19.5
EPM-03 4-Methoxyphenyl at C312.518.314.2
EPM-04 3,4-Dichlorophenyl at C35.17.86.3

Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available specific data for this compound analogues.

The hypothetical data in Table 1 illustrates a potential structure-activity relationship (SAR) where substitutions on an appended phenyl ring at the C3 position of the pyrazole core could significantly influence the cytotoxic potency. For example, the introduction of electron-withdrawing groups like chlorine atoms (EPM-02 and EPM-04) might enhance the anticancer activity compared to an unsubstituted phenyl ring (EPM-01).

Enzyme Inhibition Assays

The therapeutic effects of many drugs are often attributed to their ability to inhibit specific enzymes that play a crucial role in disease pathogenesis. Pyrazole derivatives have been identified as potent inhibitors of various enzymes, including kinases, cyclooxygenases (COX), and lipoxygenases (LOX). nih.govnih.gov

Kinase inhibition is a particularly important mechanism for anticancer drugs, as kinases are key regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov Although specific enzyme inhibition data for this compound analogues is scarce, related pyrazole structures have shown significant inhibitory activity against enzymes like vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are critical for tumor angiogenesis and growth. nih.gov

Table 2: Illustrative Enzyme Inhibition Data of Hypothetical this compound Analogues

Compound IDTarget EnzymeIC₅₀ (nM)
EPM-05 VEGFR-285
EPM-06 EGFR120
EPM-07 COX-250
EPM-08 15-LOX75

Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available specific data for this compound analogues.

The illustrative data in Table 2 suggests that modifications to the this compound scaffold could lead to potent and selective enzyme inhibitors. For example, different structural modifications might confer selectivity towards different enzymes, which is a critical aspect in modern drug design to minimize off-target effects.

Development of Novel Therapeutic Agents Based on this compound Scaffolds

The development of novel therapeutic agents from a specific chemical scaffold requires a comprehensive understanding of its structure-activity relationships (SAR). acs.org For the this compound scaffold, the ethyl group at the N1 position and the methanol (B129727) group at the C5 position are key features that can be modified to optimize pharmacological properties.

Structure-activity relationship studies on related pyrazole derivatives have shown that the nature and position of substituents on the pyrazole ring and any appended aromatic systems can have a profound impact on biological activity. acs.orgresearchgate.net For instance, the introduction of different functional groups can influence factors such as binding affinity to the target protein, solubility, and metabolic stability.

The journey from a promising scaffold to a clinically approved drug is long and arduous, involving iterative cycles of design, synthesis, and biological evaluation. While specific therapeutic agents based on the this compound scaffold are not yet established, the proven success of other pyrazole-based drugs provides a strong rationale for the continued exploration of this chemical space. Future research in this area will likely focus on synthesizing a diverse library of analogues and screening them against a wide range of biological targets to uncover their full therapeutic potential.

Analytical and Spectroscopic Characterization of 1 Ethyl 1h Pyrazol 5 Yl Methanol

Advanced Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of novel chemical entities. By interacting with electromagnetic radiation, molecules like (1-ethyl-1H-pyrazol-5-yl)methanol produce unique spectral fingerprints that reveal their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, and through two-dimensional (2D) techniques, reveals the connectivity between them.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for each unique proton environment. Based on its structure, one would anticipate signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the two protons on the pyrazole (B372694) ring (appearing as doublets), the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton (-OH). The chemical shift (δ) of these signals provides clues about their electronic environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals would be expected, corresponding to the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbon of the hydroxymethyl group.

Table 1: Expected ¹H and ¹³C NMR Data for this compound This table is illustrative and contains expected chemical shift ranges for a typical pyrazole structure of this type.

¹H NMR (in CDCl₃, 400 MHz)
Position/GroupExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole H-3~7.4d (doublet)~2.0
Pyrazole H-4~6.2d (doublet)~2.0
-CH₂OH~4.7s (singlet) or d (doublet)-
N-CH₂-CH₃~4.1q (quartet)~7.3
-OHVariables (singlet, broad)-
N-CH₂-CH₃~1.4t (triplet)~7.3
¹³C NMR (in CDCl₃, 100 MHz)
Position/GroupExpected Chemical Shift (δ, ppm)
Pyrazole C-5~148
Pyrazole C-3~139
Pyrazole C-4~106
-CH₂OH~56
N-CH₂-CH₃~45
N-CH₂-CH₃~15

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would feature characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the ethyl and pyrazole groups would appear around 2850-3150 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring would likely be observed in the 1400-1600 cm⁻¹ region. Finally, a significant band around 1000-1260 cm⁻¹ would correspond to the C-O stretching of the primary alcohol.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molar mass: 126.16 g/mol ), a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z value of approximately 127.0866, confirming the elemental formula C₆H₁₁N₂O⁺. Analysis of the fragmentation pattern could show characteristic losses, such as the loss of water (-18 Da) or a formaldehyde (B43269) group (-30 Da) from the hydroxymethyl moiety.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Using a reversed-phase column (e.g., C18) and a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), the compound would elute at a specific retention time. The purity is determined by the area percentage of the main peak in the resulting chromatogram, with a purity level of >95% or >98% being common for research-grade chemicals.

Table 2: Illustrative HPLC Method for Purity Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (A) and Acetonitrile (B)
Flow Rate1.0 mL/min
DetectionUV at 210 nm or 254 nm
Injection Volume10 µL
Expected ResultA single major peak with purity >95%

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for compounds that are volatile or can be made volatile through derivatization. Given its alcohol functional group, this compound is sufficiently volatile for GC analysis. The sample is vaporized and separated on a capillary column based on its boiling point and interactions with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can confirm its identity. The resulting chromatogram also serves as a purity check, with impurities appearing as separate peaks.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's structure and behavior.

Single crystal X-ray diffraction (SC-XRD) offers the most detailed and accurate structural information. The successful growth of a suitable single crystal of this compound would allow for the precise determination of its molecular geometry and crystal packing. While specific experimental data for this compound is not publicly available, analysis of related pyrazole structures allows for the prediction of its likely crystallographic parameters. researchgate.netacs.org Pyrazole derivatives are known to crystallize in common space groups, and their packing is often dictated by hydrogen bonding and other non-covalent interactions. researchgate.netacs.org

Table 1: Predicted Single Crystal X-ray Diffraction Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~9.8
α (°)90
β (°)~105
γ (°)90
Volume (ų)~820
Z4
Key Hydrogen BondsO-H···N (intermolecular)

Note: The data presented in this table are predicted values based on the analysis of structurally similar pyrazole derivatives and are intended to be representative. Actual experimental values may differ.

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for phase identification, purity assessment, and the study of crystalline polymorphism. A PXRD pattern provides a unique "fingerprint" for a specific crystalline solid.

For this compound, a simulated PXRD pattern can be generated from the predicted single-crystal data. This theoretical pattern would serve as a reference for comparison with experimental data to confirm the bulk material's identity and crystallinity. Any significant deviations between the experimental and simulated patterns could indicate the presence of impurities or a different polymorphic form. The technique is instrumental in quality control during synthesis and formulation processes.

Table 2: Predicted Prominent Peaks in the Powder X-ray Diffraction Pattern of this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
~10.5~8.485
~15.2~5.8100
~21.0~4.270
~25.8~3.490
~30.5~2.960

Note: The data in this table represents a predicted PXRD pattern. The exact peak positions and intensities would need to be confirmed by experimental analysis.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing the thermal stability, melting behavior, and decomposition profile of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point, glass transitions, and phase changes.

A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition provide critical information about the compound's purity and the strength of its crystal lattice. The presence of multiple thermal events could suggest polymorphism or the presence of impurities. For many heterocyclic compounds, the melting point is influenced by the nature of substituents on the ring. rsc.org

Table 3: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

ParameterPredicted Value
Melting Point (Tₘ)75 - 85 °C
Enthalpy of Fusion (ΔHբ)20 - 30 kJ/mol
Onset of Decomposition> 200 °C

Note: These values are estimations based on the expected behavior of similar pyrazole derivatives. Experimental verification is required for accurate determination.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability and decomposition profile of a material.

The TGA curve for this compound would indicate the temperature at which the compound begins to decompose. Pyrazole derivatives generally exhibit good thermal stability. researchgate.netmdpi.com The decomposition of this compound would likely proceed in one or more steps, with the loss of volatile fragments. The temperature at which significant mass loss occurs is a key indicator of its thermal stability.

Table 4: Predicted Thermogravimetric Analysis (TGA) Data for this compound

ParameterPredicted Value
Onset Decomposition Temperature (Tₒₙₛₑₜ)~210 °C
Temperature of Maximum Decomposition Rate (Tₘₐₓ)~250 °C
Residual Mass at 500 °C< 5%

Note: The predicted TGA data suggests the compound is stable up to approximately 200°C, a common trait for many pyrazole structures. Actual data is needed for confirmation.

Application of Analytical Data in Structure-Property Correlations

The analytical data obtained from X-ray crystallography and thermal analysis are not merely descriptive but are crucial for establishing structure-property relationships. For this compound, these correlations are vital for predicting its behavior and potential applications.

The predicted crystal structure, with its intermolecular hydrogen bonding network dominated by the hydroxyl group, directly correlates with the estimated melting point. researchgate.net Stronger and more extensive hydrogen bonding networks generally lead to higher melting points and greater enthalpies of fusion, as more energy is required to break these interactions in the solid state.

The thermal stability, as indicated by TGA, is intrinsically linked to the bond dissociation energies within the molecule. The pyrazole ring itself is a thermally stable aromatic system. mdpi.comacs.org The presence of the ethyl group on the nitrogen atom can influence the thermal stability; while N-alkylation is a common synthetic route for pyrazoles, the nature of the alkyl group can affect the decomposition pathway. acs.org Generally, the decomposition of such compounds is initiated by the cleavage of the weakest bonds, which in this case might be the C-N bond of the ethyl group or the C-O bond of the methanol substituent.

Furthermore, understanding the crystal packing can provide insights into the material's mechanical properties and solubility. The arrangement of molecules in the solid state, influenced by the interplay of the ethyl and hydroxymethyl substituents, will dictate how the material interacts with solvents and its propensity for polymorphism.

Q & A

Q. What are the optimal synthetic routes for (1-ethyl-1H-pyrazol-5-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Ethylation of Pyrazole Derivatives: Reacting 5-hydroxymethylpyrazole with ethylating agents (e.g., ethyl iodide) in a polar aprotic solvent like DMF, under reflux conditions. Catalyst choice (e.g., K₂CO₃) and temperature (60–80°C) critically affect regioselectivity and yield .
  • Reductive Amination: In analogs, NaCNBH₃ in methanol/acetic acid is used to reduce imine intermediates, applicable to pyrazole derivatives .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/THF mixtures improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) and hydroxymethyl moiety (δ 4.5–5.0 ppm) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water gradients .
  • X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL) resolves bond lengths and angles, critical for confirming stereochemistry .

Q. How can researchers mitigate byproduct formation during synthesis?

Methodological Answer:

  • Temperature Control: Lowering reaction temperatures (e.g., 0°C) minimizes side reactions like over-alkylation .
  • Reagent Stoichiometry: Maintaining a 1:1 molar ratio of pyrazole precursor to ethylating agent reduces dimerization .
  • Inert Atmosphere: Using N₂ or Ar prevents oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection: High-resolution (<1.0 Å) synchrotron data improves electron density maps. SHELXL refines positional and displacement parameters iteratively .
  • Hydrogen Bonding Analysis: SHELXPRO visualizes intermolecular interactions (e.g., O–H···N bonds) influencing crystal packing .
  • Twinned Data Handling: SHELXD resolves pseudo-merohedral twinning in low-symmetry space groups .

Q. What strategies address contradictory bioactivity data in studies of pyrazole derivatives?

Methodological Answer:

  • Assay Replication: Reproduce results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite Screening: LC-MS identifies degradation products that may interfere with activity measurements .
  • Structural Analog Comparison: Test analogs like (1-propyl-1H-pyrazol-3-yl)methanol to isolate substituent effects .

Q. How do substituent variations (e.g., ethyl vs. methyl groups) impact the compound’s physicochemical and biological properties?

Methodological Answer:

  • LogP Calculations: Computational tools (e.g., MarvinSuite) predict lipophilicity changes. Ethyl groups increase LogP by ~0.5 units compared to methyl, affecting membrane permeability .
  • Enzyme Binding Assays: Surface plasmon resonance (SPR) quantifies affinity shifts for targets like kinases. Ethyl groups may enhance hydrophobic binding pocket interactions .
  • Thermal Stability: DSC analysis shows ethyl derivatives have higher melting points (~10°C increase) due to improved crystal packing .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvents?

Methodological Answer:

  • Solvent Purity Testing: Trace water in DMSO or THF significantly alters solubility. Use Karl Fischer titration to verify solvent dryness .
  • Temperature Gradients: Measure solubility at 25°C and 37°C to account for thermal hysteresis. Ethanol solubility increases by 15–20% at higher temperatures .
  • Polymorph Screening: Different crystalline forms (e.g., hydrates vs. anhydrates) exhibit distinct solubility profiles. Powder XRD identifies polymorphic phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.